molecular formula C10H7Cl2N3OS2 B2903501 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone CAS No. 401583-42-4

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone

Cat. No.: B2903501
CAS No.: 401583-42-4
M. Wt: 320.21
InChI Key: BBWYIQZVXDNXHV-UHFFFAOYSA-N
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Description

The compound “2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone” is a novel derivative that has been studied for its potential applications in medicinal chemistry . It has been found to have excellent antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves a three-step process. The process starts with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with the IC 50 of thiourea and hydroxyurea, standard inhibitors . The compound showed high activity against the enzyme .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 193.23 . It is stored at a temperature of 2-8°C .

Safety and Hazards

In an oral single-dose toxicity study, the compound was orally administered to mice at different doses and the 50% lethal dose (LD 50) was calculated to be 2304.4 mg/kg . The results of the subchronic oral toxicity study in rats showed no mortality, exterior signs of toxicity, or differences in the total weight gain or relative organ weights between the treated groups and control group after administration .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS2/c11-5-1-2-6(7(12)3-5)8(16)4-17-10-15-14-9(13)18-10/h1-3H,4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWYIQZVXDNXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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